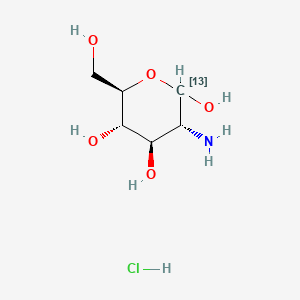
D-Glucosamine-1-13C hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosamine-1-13C hydrochloride: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of D-glucosamine hydrochloride, where the carbon at the first position is replaced with the isotope carbon-13. This compound is primarily used in metabolic studies and tracer experiments due to its isotopic labeling, which allows for precise tracking in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucosamine-1-13C hydrochloride typically involves the incorporation of carbon-13 into the glucose molecule, followed by its conversion to glucosamine. The labeled glucose undergoes a series of chemical reactions, including amination and hydrochloride formation, to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic labeling and ensure high yield and purity. The production is carried out under stringent quality control measures to meet the standards required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Glucosamine-1-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: : The major products formed from these reactions include various derivatives of glucosamine, such as N-acetylglucosamine and other amino sugar derivatives .
Applications De Recherche Scientifique
Chemistry: : In chemistry, D-Glucosamine-1-13C hydrochloride is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism .
Biology: : In biological research, it helps in studying the incorporation of glucosamine into glycoproteins and glycolipids, providing insights into cellular processes and functions .
Medicine: : In medical research, it is used to investigate the role of glucosamine in joint health and its potential therapeutic effects in conditions like osteoarthritis .
Industry: : In the industrial sector, it is used in the production of dietary supplements and as a precursor in the synthesis of other bioactive compounds .
Mécanisme D'action
The mechanism of action of D-Glucosamine-1-13C hydrochloride involves its incorporation into metabolic pathways where it acts as a building block for glycosaminoglycans and proteoglycans. These molecules are essential for maintaining the structural integrity of tissues and joints. The isotopic labeling allows researchers to track its incorporation and metabolism in vivo, providing detailed insights into its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucosamine hydrochloride: The non-labeled version used in similar applications but without the tracking capabilities.
N-Acetyl-D-glucosamine: Another derivative used in metabolic studies and as a dietary supplement.
D-Galactosamine hydrochloride: Similar in structure but with different biological roles and applications.
Uniqueness: : D-Glucosamine-1-13C hydrochloride is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed pathways and mechanisms is crucial .
Propriétés
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-GVSDTCGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746490 |
Source


|
| Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143553-09-7 |
Source


|
| Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)




![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)







